molecular formula C11H15FO B1413823 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol CAS No. 2145856-41-1

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol

Cat. No.: B1413823
CAS No.: 2145856-41-1
M. Wt: 182.23 g/mol
InChI Key: VYPCEMSJOPWBJG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is a fluorinated aromatic alcohol characterized by a 2-methylpropan-1-ol backbone substituted with a 2-fluoro-4-methylphenyl group.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8-3-4-10(11(12)6-8)5-9(2)7-13/h3-4,6,9,13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPCEMSJOPWBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-4-methylaniline with appropriate reagents to introduce the hydroxyl group and the branched alkyl chain. One common method involves the reduction of 2-fluoro-4-methylacetophenone followed by a Grignard reaction to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The target compound’s closest analogs include phenoxypropanol derivatives and substituted phenylpropanols (Table 1). Key differences arise from substituent type, position, and linkage:

Compound Substituents Backbone Linkage Key Features
Target compound 2-Fluoro-4-methylphenyl 2-methylpropan-1-ol Direct C-C Combines fluorine (electron-withdrawing) and methyl (electron-donating) groups.
(R)-3-(4-Fluorophenoxy)-2-methylpropan-1-ol (11e) 4-Fluorophenoxy 2-methylpropan-1-ol Ether (O) Ether linkage reduces steric hindrance; para-fluoro substituent .
Lilialcohol () 4-tert-Butylphenyl 2-methylpropan-1-ol Direct C-C Bulky tert-butyl group increases hydrophobicity and steric effects .
2-Fluoro-1-(2-methoxyphenyl)-...diol () 2-Fluoro, 2-methoxyphenyl Propane-1,3-diol Direct C-C Diol structure enhances hydrogen bonding; methoxy group alters electronic density .

Table 1 : Structural comparison of the target compound with analogs.

Key Observations:
  • Substituent Position : The target’s fluorine at position 2 and methyl at position 4 create ortho/para electronic effects, distinct from analogs like 11e (para-fluoro) or Lilialcohol (para-tert-butyl).
  • Linkage : Direct C-C bonding in the target compound vs. ether linkages in compounds may affect metabolic stability and solubility.
Key Observations:
  • Spectroscopy : The target’s 19F NMR shift is expected near -170 ppm, similar to the fluorinated diol in , but position-dependent variations may occur .
  • Purity and Chirality : Analogs in achieve >99% purity, suggesting the target compound would meet similar standards with optimized synthesis.

Biological Activity

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C11H15FO\text{C}_{11}\text{H}_{15}\text{F}\text{O}

Key Features:

  • Fluorine Substitution: The presence of a fluorine atom enhances the compound's binding affinity to biological targets.
  • Hydroxyl Group: The hydroxyl (-OH) group facilitates hydrogen bonding, which is crucial for interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Binding: Its structural features allow it to bind effectively to specific receptors, modulating their activity and influencing physiological processes.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including but not limited to:

  • Antimicrobial Activity: Studies have suggested that the compound may possess antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Effects: Preliminary data indicate that it may reduce inflammation through its interactions with inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.
Receptor ModulationInteracts with receptors affecting neurotransmission and hormonal pathways.
AntimicrobialExhibits activity against certain bacterial strains.
Anti-inflammatoryMay reduce inflammation in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies:
    • A study utilized molecular docking techniques to evaluate the binding affinity of the compound to various enzymes. Results indicated a strong interaction with enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders .
  • Receptor Binding Studies:
    • Research demonstrated that the compound binds to specific receptors associated with neurotransmission. This binding was shown to modulate receptor activity, potentially leading to therapeutic effects in neurological conditions .
  • In Vivo Studies:
    • Animal models have been used to assess the anti-inflammatory properties of the compound. Results showed a significant reduction in inflammatory markers following administration, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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